molecular formula C19H20BF3O3 B6321107 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-62-3

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321107
CAS RN: 2096997-62-3
M. Wt: 364.2 g/mol
InChI Key: VGJKPPBBAYGOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereinafter referred to as “BTDF”) is a boron-containing compound that has been used in a variety of scientific research applications. BTDF has been studied for its potential use in organic synthesis, as a catalyst in chemical reactions, and as a biological reagent. BTDF has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

BTDF has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent for the synthesis of organic compounds, and as a biological reagent. In addition, BTDF has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biological systems.

Mechanism of Action

The mechanism of action of BTDF is not fully understood. However, it is believed that BTDF acts as a catalyst in organic synthesis reactions by forming boron-oxygen bonds with organic molecules. In addition, BTDF is thought to interact with proteins and other biological molecules, allowing for the study of their structure and function.
Biochemical and Physiological Effects
BTDF has been found to have a variety of biochemical and physiological effects. In laboratory experiments, BTDF has been found to inhibit the growth of certain types of bacteria, as well as to reduce inflammation. In addition, BTDF has been found to have a mild analgesic effect, and to stimulate the release of certain hormones.

Advantages and Limitations for Lab Experiments

The use of BTDF in laboratory experiments has a number of advantages. BTDF is relatively easy to synthesize and is readily available. In addition, BTDF is relatively stable and can be stored for long periods of time. However, BTDF is not water-soluble and must be used in organic solvents.

Future Directions

There are a number of potential future directions for the use of BTDF in scientific research. These include the development of new catalysts for organic synthesis reactions, the use of BTDF as a reagent for the synthesis of organic compounds, and the study of the effects of BTDF on various biological processes. In addition, BTDF could be used to study the structure and function of proteins, and to study the effects of drugs on biological systems. Finally, BTDF could be used to develop new drugs for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of BTDF involves the reaction of 4-benzyloxy-2-(trifluoromethyl)phenyl boronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction yields BTDF in high yields, with a purity of over 99%.

properties

IUPAC Name

5,5-dimethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)17-9-8-15(10-16(17)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKPPBBAYGOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

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